molecular formula C40H63NO5 B12691700 Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate CAS No. 93856-89-4

Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate

Cat. No.: B12691700
CAS No.: 93856-89-4
M. Wt: 637.9 g/mol
InChI Key: LHFUHUWGYXOKFS-SVMKZPJVSA-N
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Description

Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate is a complex organic compound with the molecular formula C40H63NO5. It is known for its unique chemical structure, which includes a diethylammonium group, a methoxyphenyl group, and an oleate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted ammonium salts .

Scientific Research Applications

Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate is unique due to its oleate ester group, which imparts specific physicochemical properties, such as enhanced solubility in organic solvents and improved bioavailability. This makes it particularly suitable for applications in drug delivery and specialty chemical formulations .

Properties

CAS No.

93856-89-4

Molecular Formula

C40H63NO5

Molecular Weight

637.9 g/mol

IUPAC Name

diethyl-[2-[3-(4-methoxyphenyl)-2-phenylpropanoyl]oxyethyl]azanium;(Z)-octadec-9-enoate

InChI

InChI=1S/C22H29NO3.C18H34O2/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-14,21H,4-5,15-17H2,1-3H3;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9-

InChI Key

LHFUHUWGYXOKFS-SVMKZPJVSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC[NH+](CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CC[NH+](CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2

Origin of Product

United States

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